![molecular formula C12H12N2O3S B2358726 4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1183841-11-3](/img/structure/B2358726.png)
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid
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Overview
Description
“4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, which are often influenced by the substituents on the thiazole ring . For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Anti-Inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. In a study by Jyothi et al., novel derivatives of this compound were synthesized and evaluated . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring showed promising inhibition of cyclooxygenase-1 (COX-1) and COX-2 enzymes. These derivatives demonstrated excellent selectivity for COX-2, making them potential candidates for anti-inflammatory drug development.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been explored for their antimicrobial effects. In one study, a 2,4-disubstituted thiazole exhibited potent inhibitory activity against microbial strains, comparable to the standard drug vancomycin . Further investigations into the mechanism of action and specific targets are warranted.
Cell Migration Inhibition
Another intriguing application lies in inhibiting cell migration. A novel benzothiazole derivative (referred to as B7) demonstrated pro-apoptotic effects and induced cell cycle arrest in certain cancer cell lines . Understanding the underlying mechanisms could provide insights for cancer therapy.
Mode of Action Studies
Researchers have elucidated the mode of action of benzothiazole derivatives, including this compound. By combining semicarbazone and thiosemicarbazone moieties, they evaluated antimicrobial activity . Further studies could reveal additional targets and applications.
Mechanism of Action
Target of Action
The compound, also known as 4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid, has been found to have significant activity against certain targets. Benzothiazole derivatives have been reported to exhibit potent inhibition against Mycobacterium tuberculosis . They have also shown significant activity against COX-1 and COX-2 enzymes, which are involved in inflammatory responses .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . In the case of COX-1 and COX-2 enzymes, the compound has demonstrated inhibitory activity, potentially reducing inflammation .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The inhibition of M. tuberculosis can disrupt the pathogen’s growth and survival pathways . The inhibition of COX-1 and COX-2 enzymes can affect the arachidonic acid pathway, potentially reducing the production of prostaglandins and other inflammatory mediators .
Result of Action
The compound’s action can lead to molecular and cellular effects. The inhibition of M. tuberculosis can result in the control of tuberculosis infection . The inhibition of COX-1 and COX-2 enzymes can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation .
Safety and Hazards
While specific safety and hazard information for “4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Thiazole derivatives, depending on their structure and substituents, can have varying degrees of toxicity .
Future Directions
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(5-6-12(16)17)13-7-11-14-8-3-1-2-4-9(8)18-11/h1-4H,5-7H2,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAUOLNXJRWOFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid |
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